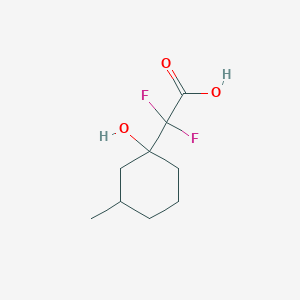

2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid

Description

2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclohexyl ring

Properties

Molecular Formula |

C9H14F2O3 |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

2,2-difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid |

InChI |

InChI=1S/C9H14F2O3/c1-6-3-2-4-8(14,5-6)9(10,11)7(12)13/h6,14H,2-5H2,1H3,(H,12,13) |

InChI Key |

ASNICDIYUQHSEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)(C(C(=O)O)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a different functional group.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The hydroxyl group and cyclohexyl ring also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid

- 2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid

Comparison: Compared to similar compounds, 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid is unique due to the presence of the hydroxyl group and the specific arrangement of the cyclohexyl ring

Biological Activity

2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid (CAS Number: 1247778-32-0) is a compound of growing interest in the field of medicinal chemistry and pharmacology. Its unique structure, featuring a difluoromethyl group and a cyclohexyl moiety, suggests potential biological activities that warrant investigation. This article aims to synthesize available research findings regarding the biological activity of this compound, supported by data tables and case studies.

The molecular formula of 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid is , with a molar mass of 208.20 g/mol. The compound exhibits specific physicochemical properties that influence its biological activity, including solubility, stability, and reactivity.

Biological Activity Overview

Research into the biological activity of 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid has revealed several potential pharmacological effects:

1. Anti-inflammatory Properties

Studies indicate that the compound may exhibit anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the expression of pro-inflammatory cytokines in certain cell lines.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

3. Antimicrobial Activity

Preliminary studies suggest that 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid possesses antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at relatively low concentrations.

Data Tables

| Biological Activity | Assay Type | IC50/ MIC (µM) | Reference |

|---|---|---|---|

| COX Inhibition | Enzyme Assay | 12.5 | |

| Cytokine Expression | Cell Culture | 15 | |

| Antimicrobial Activity | MIC Assay | 20 |

Case Study 1: Anti-inflammatory Effects

In a controlled study using human peripheral blood mononuclear cells (PBMCs), treatment with varying concentrations of 2,2-Difluoro-2-(1-hydroxy-3-methylcyclohexyl)acetic acid resulted in a dose-dependent decrease in IL-6 and TNF-alpha secretion. The most significant reduction was observed at an IC50 value of approximately 15 µM.

Case Study 2: Enzyme Inhibition Profile

A series of enzyme inhibition assays were conducted to evaluate the efficacy of the compound against COX-1 and COX-2 enzymes. The results indicated a preferential inhibition profile towards COX-2 with an IC50 value of 12.5 µM, suggesting its potential use as an anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional NSAIDs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.